N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
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Description
The compound is a derivative of 1,3,5-triazine, which is an aromatic ring compound containing three nitrogen atoms and three carbon atoms in a six-membered ring . The compound also contains a chromene structure, which is a heterocyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through nucleophilic substitution reactions . For example, 4,6-dimethoxy-1,3,5-triazin-2-one is a cyanuric acid derivative and its cationic form is used as a leaving group for the rapid formation of carbocation species in the acid-catalyzed alkylation of O- and C-nucleophiles .Scientific Research Applications
Condensation of Carboxylic Acids and Amines
This compound is used as a condensing agent for the condensation of carboxylic acids and amines to form the corresponding amides . This reaction proceeds effectively in tetrahydrofuran (THF), yielding the corresponding amides in good yields .
Esterification of Carboxylic Acids
It is also used in the esterification of carboxylic acids with alcohols to form the corresponding esters . The esters can be obtained by esterification of carboxylic acids with this compound in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol in the presence of N-methylmorpholine (NMM) .
Peptide Synthesis
The compound is used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis . This makes it a valuable tool in the field of biochemistry and pharmaceuticals.
Pharmaceutical Intermediate
It serves as a pharmaceutical intermediate , playing a crucial role in the synthesis of various drugs. This highlights its importance in the pharmaceutical industry.
Synthesis of Amides in Tetrahydrofuran
The compound can be used for the synthesis of amides in tetrahydrofuran . This is a significant application in organic chemistry.
Synthesis of Esters in Various Alcohols
It can be used for the synthesis of esters in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol . This broadens its application in the field of organic synthesis.
properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c1-23-15-18-12(19-16(20-15)24-2)8-17-13(21)10-7-9-5-3-4-6-11(9)25-14(10)22/h3-7H,8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSQIZWLJBCRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC3=CC=CC=C3OC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide |
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